molecular formula C15H16N2O B183877 2-amino-N-benzyl-N-methylbenzamide CAS No. 64302-56-3

2-amino-N-benzyl-N-methylbenzamide

Cat. No.: B183877
CAS No.: 64302-56-3
M. Wt: 240.3 g/mol
InChI Key: CUXRYZPJXWJUNG-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-methylbenzamide is an organic compound with the molecular formula C15H16N2O. It is a derivative of benzamide, featuring an amino group at the second position and both benzyl and methyl groups attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzyl-N-methylbenzamide typically involves the reaction of benzylamine with 2-amino-N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-N-benzyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    2-Amino-N-methylbenzamide: Lacks the benzyl group, resulting in different chemical and biological properties.

    2-Amino-N-benzylbenzamide: Lacks the methyl group, which can affect its reactivity and interactions.

    N-Benzyl-N-methylbenzamide:

Uniqueness: 2-Amino-N-benzyl-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-N-benzyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRYZPJXWJUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475274
Record name 2-amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64302-56-3
Record name 2-amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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